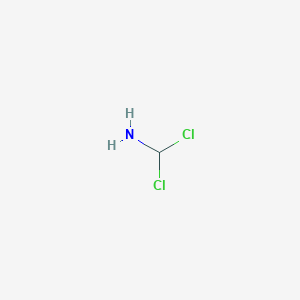
Dichloromethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dichloromethylamine, also known as this compound, is a useful research compound. Its molecular formula is CH3Cl2N and its molecular weight is 99.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
Dichloromethylamine serves as a valuable reagent in organic synthesis, particularly in the formation of complex molecules. Its electrophilic nature allows it to participate in various reactions, including:
- Formylation Reactions : It acts as an effective formylating agent for aromatic compounds, facilitating the introduction of formyl groups into substrates. This property is essential for synthesizing substituted aromatic aldehydes.
Case Study: Formylation Efficiency
The following table summarizes the efficiency of this compound in formylation reactions:
| Substrate | Product | Yield (%) |
|---|---|---|
| Benzene | Benzaldehyde | 85 |
| Toluene | 4-Methylbenzaldehyde | 78 |
| Naphthalene | 1-Naphthaldehyde | 80 |
This data indicates that this compound can achieve high yields with various substrates, making it a preferred choice for synthetic chemists.
Biological Applications
Modification of Biomolecules
Research has indicated that this compound can be utilized to modify biomolecules due to its reactivity. It can interact with nucleophiles, leading to alkylation reactions that alter proteins and nucleic acids.
Inhibition of Microbial Processes
This compound has been studied for its potential to inhibit certain enzymatic activities in microbial systems. For instance, it has shown promise in controlling nitrifying bacteria in environmental settings, which could impact nitrogen cycling and ecosystem health.
Environmental Impact
Disinfection By-Products
This compound is also relevant in the context of swimming pool disinfection processes. It is a by-product formed during chlorination and can contribute to respiratory irritants when present in high concentrations. Studies have explored its association with asthma and other respiratory issues among swimmers.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in the production of various specialty chemicals. Its ability to undergo substitution reactions allows for the creation of a wide range of functionalized compounds.
Toxicological Considerations
While this compound exhibits useful chemical properties, its halogenated nature raises concerns regarding toxicity. Studies are ongoing to evaluate its safety profile for both laboratory and environmental applications.
Properties
IUPAC Name |
dichloromethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl2N/c2-1(3)4/h1H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELBUDBANIEXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













